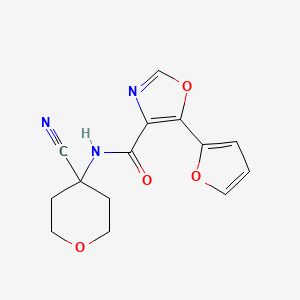

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-8-14(3-6-19-7-4-14)17-13(18)11-12(21-9-16-11)10-2-1-5-20-10/h1-2,5,9H,3-4,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTYWJIBEJLBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Incorporation of the cyano group: This can be done using cyanation reactions, often involving reagents like sodium cyanide or trimethylsilyl cyanide.

Final assembly: The final step would involve coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible applications as a pharmaceutical intermediate or active pharmaceutical ingredient.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(4-Cyanooxan-4-YL)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

N-(4-Cyanooxan-4-YL)-5-(pyridin-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Biological Activity

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a cyano group, an oxazole ring, and a furan moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of oxazole and furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that various furan derivatives possess activity against a range of bacteria and fungi. The specific antimicrobial effects of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide have not been extensively documented, but related compounds demonstrate similar properties.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound Name | Microorganism Tested | Activity Observed |

|---|---|---|

| Furan 3-carboxamide | Candida albicans | Moderate |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Staphylococcus aureus | Significant |

| (E)-3-(2-(furan-ylmethylene)hydrazinyl)-3-oxo-N-(thiazol-2yl) propanamide | Escherichia coli | High |

These findings suggest that the structural components present in N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide may confer similar antimicrobial properties.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, a series of novel 1,3-oxazole sulfonamides were synthesized and evaluated for their ability to inhibit cancer cell growth. These compounds showed promising results with submicromolar GI50 values across several cancer cell lines, indicating potent antiproliferative activity.

Case Study: Biological Evaluation of Oxazole Derivatives

In a study examining the biological activity of new oxazole derivatives:

- Compounds Tested : A range of halogenated 1,3-oxazole sulfonamides.

- Results : The compounds exhibited low toxicity (LC50 > 100 μM) while maintaining significant growth inhibition in cancer cell lines.

This suggests that structural modifications in the oxazole ring can enhance biological activity without increasing toxicity.

The biological activity of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Compounds containing furan and oxazole rings often inhibit key enzymes involved in cellular processes.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Radical Scavenging Activity : Certain furan derivatives exhibit antioxidant properties, which may contribute to their cytoprotective effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of hydrazides with carboxylic acids for oxazole formation, followed by coupling with the 4-cyanooxan-4-yl moiety. Key steps require precise temperature control (e.g., 60–80°C for cyclization) and anhydrous solvents like DMF or THF. Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and confirming purity .

Q. How is the compound structurally characterized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, distinguishing furan, oxazole, and cyanooxan groups.

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial assays (e.g., enzyme inhibition or antimicrobial disk diffusion) are performed to screen for activity. Structural analogs with oxazole-furan motifs show antimicrobial and kinase inhibition properties, suggesting similar potential. Dose-response curves (IC or MIC values) guide further studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions, improving efficiency by 20–30%.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions in cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls to reduce variability.

- Structural Analog Comparison : Test derivatives (e.g., replacing cyanooxan with phenyl groups) to isolate pharmacophores. For example, fluorinated analogs in similar compounds exhibit enhanced target specificity .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate mechanisms .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding to kinase ATP pockets or DNA gyrase.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, K).

- Mutagenesis : Target protein mutations (e.g., T315I in kinases) assess critical interaction sites .

Comparative Analysis of Structural Analogs

Key Data Contradictions and Resolutions

- Contradiction : Variability in IC values (e.g., 2–10 μM in kinase assays).

- Resolution : Standardize assay conditions (ATP concentration, incubation time) and validate with recombinant protein sources .

Recommended Analytical Workflow

Synthesis Monitoring : HPLC (C18 column, acetonitrile/water gradient) tracks reaction progress.

Purity Assessment : ≥95% purity by LC-MS before biological testing.

Crystallization : Diffraction-quality crystals grown via vapor diffusion (ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.